

A Technical Guide to Azide-PEG12-alcohol for Research Applications

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Compound of Interest

Compound Name: Azide-PEG12-alcohol

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This guide provides an in-depth overview of **Azide-PEG12-alcohol**, a heterobifunctional crosslinker designed for advanced applications in bioconjugation, drug development, and materials science. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's core properties, chemical reactivity, and established experimental protocols.

Core Properties and Specifications

Azide-PEG12-alcohol is a monodisperse polyethylene glycol (PEG) derivative characterized by a discrete chain of 12 ethylene glycol units.^[1] This precise length ensures batch-to-batch consistency and predictable behavior in molecular constructs.^{[1][2]} The molecule is functionalized with a terminal azide group (-N₃) and a terminal hydroxyl group (-OH), making it a versatile tool for sequential or orthogonal chemical modifications.^{[3][4]} The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, a critical feature for biological applications.^{[3][5]}

Table 1: Physicochemical Properties of **Azide-PEG12-alcohol**

Property	Value	References
Molecular Formula	C24H49N3O12	[3][6][7]
Molecular Weight	~571.67 g/mol	[3][6][7][8]
CAS Number	1821464-55-4, 73342-16-2	[3][6][7][9][10]
Typical Purity	>95%	[4][7]
Appearance	White solid to colorless oil	[6][11]
Solubility	Soluble in Water, DMSO, DMF, DCM, Acetonitrile, THF	[6][8][11]
Long-term Storage	-20°C, protected from light and moisture	[3][8]
Short-term Storage	0 - 4°C	[3]

Chemical Reactivity and Key Applications

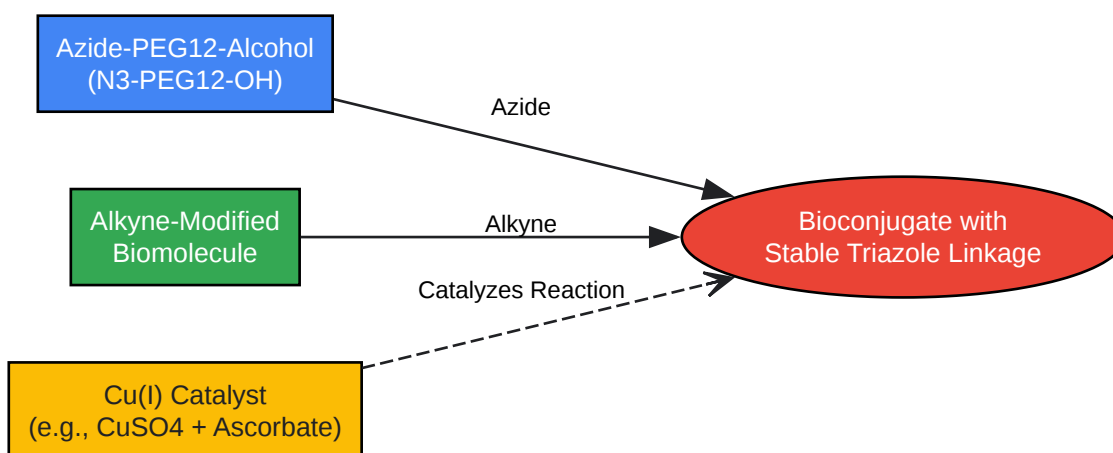
The dual functionality of **Azide-PEG12-alcohol** allows for its integration into complex molecular architectures through well-defined chemical reactions.

The Azide Functional Group: A Gateway to Click Chemistry

The azide group is a key component for "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility.[12][13][14] This makes **Azide-PEG12-alcohol** an ideal linker for attaching molecules to biological targets in aqueous environments.[13]

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the azide group of **Azide-PEG12-alcohol** reacts with a terminal alkyne-functionalized molecule in the presence of a Cu(I) catalyst to form a stable 1,2,3-triazole ring.[9][15][16] This reaction is highly efficient and orthogonal to most biological functional groups.[16]

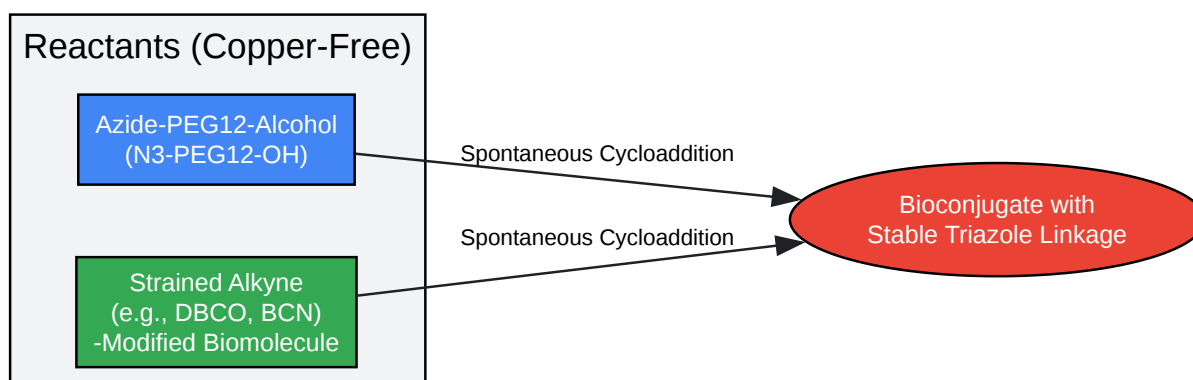


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Diagram 1: CuAAC reaction workflow.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This "copper-free" click reaction involves reacting the azide group with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).^{[9][12][14]} The ring strain of the alkyne component provides the activation energy for the cycloaddition, eliminating the need for a metal catalyst.^[16]



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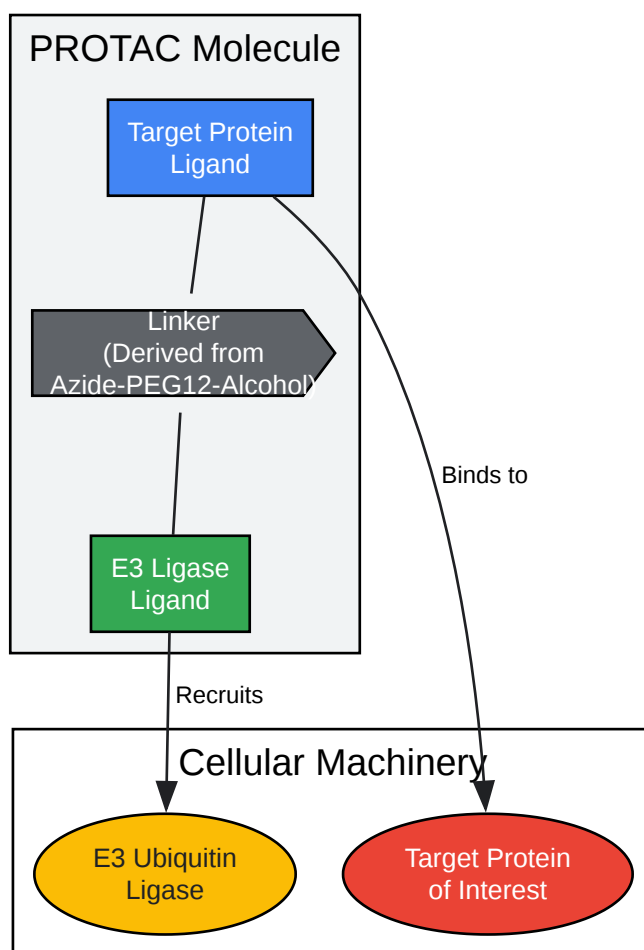
Diagram 2: SPAAC copper-free reaction workflow.

The Hydroxyl Functional Group: A Point for Further Derivatization

The terminal hydroxyl group (-OH) provides an additional site for modification. It can be derivatized into other functional groups, such as esters, ethers, or halides, or replaced to attach other reactive moieties, enabling the synthesis of more complex heterobifunctional or multifunctional linkers.[3][4]

Key Application: Synthesis of PROTACs and ADCs

Azide-PEG12-alcohol is extensively used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9][12] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9] The PEG12 linker physically separates the two ligand-binding domains, and its hydrophilic nature can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[2][5] Similarly, this linker is valuable in creating Antibody-Drug Conjugates (ADCs), where it connects a cytotoxic payload to an antibody, often enhancing the stability and solubility of the conjugate.[1][5]



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Diagram 3: Logical workflow of PROTAC assembly and function.

Experimental Protocols

The following are generalized protocols for bioconjugation reactions using **Azide-PEG12-alcohol**. Optimal conditions (e.g., concentration, temperature, reaction time) may vary depending on the specific biomolecules and should be determined empirically.

Protocol 1: General CuAAC Bioconjugation

This protocol describes the ligation of **Azide-PEG12-alcohol** to an alkyne-modified biomolecule (e.g., a protein).

Materials:

- **Azide-PEG12-alcohol**
- Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0)
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
- Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)
- Copper-binding ligand (e.g., THPTA or BTAA) stock solution (e.g., 250 mM in water/DMSO)

Procedure:

- In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 1-10 mg/mL).
- Add **Azide-PEG12-alcohol** to the solution. A 10- to 50-fold molar excess over the biomolecule is typically recommended.
- Prepare a premix of the catalyst. In a separate tube, combine the CuSO₄ stock solution and the ligand stock solution. The final concentration of copper is typically 0.1-1 mM, with the ligand at a 5-fold molar excess to the copper.[\[15\]](#)
- Initiate the reaction by adding the copper/ligand premix to the biomolecule solution.
- Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.[\[15\]](#)
- Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light if using fluorescently tagged molecules.
- Purify the resulting conjugate using appropriate methods, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove excess reagents.

Protocol 2: General SPAAC (Copper-Free) Bioconjugation

This protocol describes the ligation of **Azide-PEG12-alcohol** to a biomolecule modified with a strained alkyne (e.g., DBCO).

Materials:

- **Azide-PEG12-alcohol**
- Strained alkyne-modified biomolecule (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)

Procedure:

- In a microcentrifuge tube, dissolve the strained alkyne-modified biomolecule in the reaction buffer to the desired final concentration.
- Add **Azide-PEG12-alcohol** to the solution. A 3- to 10-fold molar excess is typically sufficient due to the high reaction rate of SPAAC.
- Gently mix the solution.
- Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C for 2-12 hours. The reaction kinetics are generally faster than CuAAC.
- Purify the conjugate using standard methods (SEC, dialysis, etc.) to remove unreacted **Azide-PEG12-alcohol**.

Chemical Structure of Azide-PEG12-alcohol

N ₃ (Azide Group)	-(CH ₂ CH ₂ O) ₁₂ - (Hydrophilic PEG12 Spacer)	-OH (Hydroxyl Group)
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Diagram 4: Block diagram of **Azide-PEG12-alcohol**'s structure.

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